molecular formula C17H20N2O3S B6539694 N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide CAS No. 1060316-26-8

N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide

Cat. No.: B6539694
CAS No.: 1060316-26-8
M. Wt: 332.4 g/mol
InChI Key: GVDHOGVBNSKTAJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a complex organic compound featuring a thiophene ring, an acetamido group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide typically involves a multi-step process:

    Formation of the Acetamido Intermediate: The initial step involves the reaction of 2-thiophen-2-ylacetic acid with an amine to form the acetamido intermediate. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Methoxyethylation: The next step involves the introduction of the methoxyethyl group. This can be achieved by reacting the acetamido intermediate with 2-methoxyethylamine under controlled conditions.

    Final Coupling: The final step is the coupling of the methoxyethylated intermediate with 4-bromoacetophenone, facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural similarity to other bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The acetamido group can form hydrogen bonds with proteins or nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar in structure but with a cyano group instead of a methoxyethyl group.

    N-(thiophen-2-yl)nicotinamide: Contains a nicotinamide moiety instead of the acetamido group.

Uniqueness

N-(2-methoxyethyl)-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is unique due to its combination of a methoxyethyl side chain and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-9-8-18-16(20)11-13-4-6-14(7-5-13)19-17(21)12-15-3-2-10-23-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDHOGVBNSKTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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